

Detailed Synthesis Protocol for N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

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Compound of Interest

Compound Name: *N*-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543

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Abstract

This document provides a comprehensive, two-step protocol for the synthesis of **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**, a key building block in the synthesis of various pharmaceutical compounds.^{[1][2]} The protocol begins with the synthesis of the intermediate, *N*-(4-acetylphenyl)methanesulfonamide, from 4-aminoacetophenone and methanesulfonyl chloride. The subsequent step details the α -chlorination of this intermediate to yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety precautions.

Introduction and Synthetic Strategy

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide (CAS 64488-52-4) is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. ^[1] Its bifunctional nature, featuring a reactive chloroacetyl group and a sulfonamide moiety, allows for diverse subsequent chemical modifications.

The synthesis strategy outlined herein is a robust two-step process. The first step involves the formation of a sulfonamide bond by reacting an aromatic amine with methanesulfonyl chloride. The second step introduces the reactive α -chloro ketone functionality, which is a key synthon for building more complex molecules.

Overall Synthetic Scheme

The synthesis proceeds via two major steps:

- **Sulfonamide Formation:** Reaction of 4-aminoacetophenone with methanesulfonyl chloride to form the intermediate **N-(4-acetylphenyl)methanesulfonamide**.
- **α -Chlorination:** Selective chlorination of the acetyl group's methyl position on the intermediate to yield the target compound, **N-[4-(2-chloroacetyl)phenyl]methanesulfonamide**.

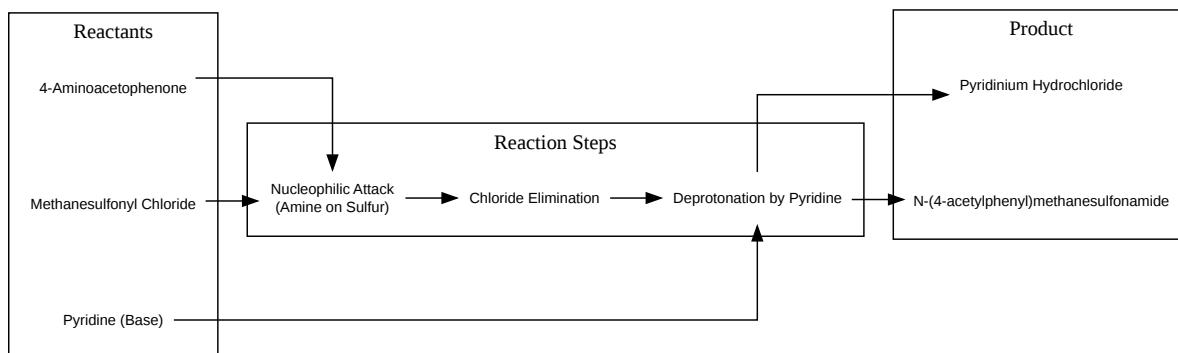
Part I: Synthesis of Intermediate: **N-(4-acetylphenyl)methanesulfonamide**

This initial step creates the core structure by forming a stable sulfonamide linkage.

Principle and Rationale

The synthesis of **N-(4-acetylphenyl)methanesulfonamide** is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is initially cooled to 0 °C to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.

Diagram: Reaction Mechanism for Sulfonamide Formation



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Caption: Mechanism of N-acylation to form the sulfonamide intermediate.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
4-Aminoacetophenone	≥98%	Sigma-Aldrich	-
Methanesulfonyl Chloride	≥99%	Sigma-Aldrich	Corrosive, handle in fume hood
Pyridine	Anhydrous	Fisher Scientific	Base and solvent
Ethyl Acetate (EtOAc)	ACS Grade	VWR	For extraction
Hexane	ACS Grade	VWR	For chromatography
Magnesium Sulfate (MgSO ₄)	Anhydrous	Sigma-Aldrich	Drying agent
Deionized Water	-	-	-
Saturated Brine	-	-	-
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich	For column chromatography
Round-bottom flask (50 mL)	-	-	-
Magnetic stirrer and stir bar	-	-	-
Ice bath	-	-	-
Separatory funnel	-	-	-
Rotary evaporator	-	-	-

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure.[\[3\]](#)

- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (10 mmol, 1.35 g) in pyridine (10 mL).

- Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (15 mmol, 1.16 mL, 1.72 g) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition to control the reaction rate.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, dilute the mixture with deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and saturated brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Expected Results and Characterization

- Product: N-(4-acetylphenyl)methanesulfonamide[4][5][6]
- Appearance: White solid
- Yield: ~95%[3]
- Melting Point: 161 °C[3]
- ^1H NMR (CDCl_3): δ 7.97 (d, 2H), 7.26 (d, 2H), 6.87 (s, 1H, NH), 3.10 (s, 3H, SO_2CH_3), 2.59 (s, 3H, COCH_3)[3]

Part II: Synthesis of N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

This second step functionalizes the intermediate to produce the final, reactive compound.

Principle and Rationale

The conversion of N-(4-acetylphenyl)methanesulfonamide to the final product is achieved via an α -chlorination of the ketone. This reaction proceeds through an enol or enolate intermediate. In an acidic medium, the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack a chlorinating agent like sulfonyl chloride (SO_2Cl_2). The use of a suitable solvent like dichloromethane (DCM) is common. This method is selective for the α -position of the ketone and avoids chlorination of the aromatic ring.

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
N-(4-acetylphenyl)methane sulfonamide	Synthesized in Part I	-	-
Sulfonyl Chloride (SO_2Cl_2)	$\geq 97\%$	Sigma-Aldrich	Highly corrosive, reacts with water
Dichloromethane (DCM)	Anhydrous	Fisher Scientific	Solvent
Saturated Sodium Bicarbonate	-	-	For quenching
Deionized Water	-	-	-
Magnesium Sulfate (MgSO_4)	Anhydrous	Sigma-Aldrich	Drying agent
Round-bottom flask (100 mL)	-	-	-

Detailed Experimental Protocol (Representative)

Note: This is a representative protocol based on standard organic chemistry procedures for α -chlorination of aryl ketones.

- Reaction Setup: Dissolve N-(4-acetylphenyl)methanesulfonamide (5 mmol, 1.07 g) in anhydrous dichloromethane (25 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
- Reagent Addition: Add sulfonyl chloride (5.5 mmol, 0.45 mL, 0.74 g) dropwise to the solution at room temperature with vigorous stirring.
- Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC.
- Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (50 mL) to neutralize excess acid and unreacted sulfonyl chloride.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate (MgSO_4).
- Isolation: Filter the mixture and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Data Physical and Chemical Properties

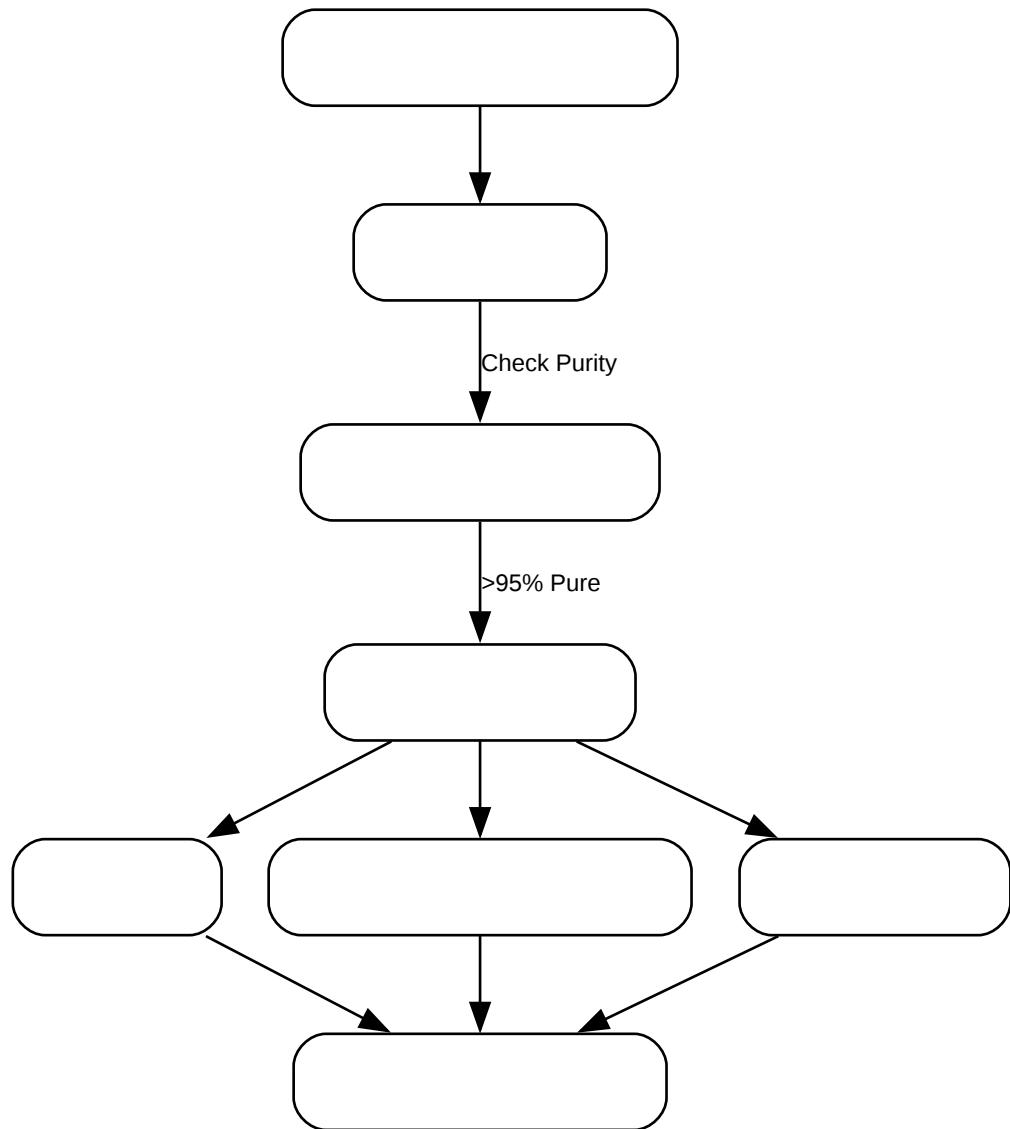
Property	Value	Source
IUPAC Name	N-[4-(2-chloroacetyl)phenyl]methanesulfonamide	[7]
CAS Number	64488-52-4	[1][8]
Molecular Formula	C ₉ H ₁₀ ClNO ₃ S	[1][7]
Molecular Weight	247.70 g/mol	[7][9]
Melting Point	197.5-199.0 °C	[8][9]
Boiling Point	410.4 °C (Predicted)	[8][9]
Density	1.433 g/cm ³ (Predicted)	[9]

Recommended Analytical Methods

A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[10]

- High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the final compound. A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water, with UV detection.[11]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the presence of the chloroacetyl group and the integrity of the methanesulfonamide moiety.
- Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (247.70 g/mol).[7] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify key functional groups, such as the C=O stretch of the ketone, the S=O stretches of the sulfonamide, and the N-H bond.

Diagram: Analytical Workflow for Product Validation



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Caption: Logical flow for the characterization of the final product.

Safety Precautions

This synthesis involves hazardous materials. Adherence to strict safety protocols is mandatory.

Hazard Identification

Chemical	GHS Pictograms	Hazard Statements
N-[4-(2-chloroacetyl)phenyl]methanesulfonamide	Danger	H302: Harmful if swallowed. H318: Causes serious eye damage. ^[7]
Methanesulfonyl Chloride	Danger	Corrosive, causes severe skin burns and eye damage.
Sulfuryl Chloride	Danger	Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water.
Pyridine	Danger	Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
Dichloromethane	Warning	Causes skin and eye irritation. May cause cancer.

This is not an exhaustive list. Researchers must consult the full Safety Data Sheet (SDS) for each chemical before use.

Personal Protective Equipment (PPE) and Handling

- Engineering Controls: All steps of the synthesis must be performed in a certified chemical fume hood.
- Eye Protection: Chemical safety goggles and a face shield are required.
- Skin Protection: Wear a flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
- Respiratory Protection: Not typically required if work is conducted in a fume hood, but a respirator may be necessary for spills or emergencies.
- First Aid: In case of skin contact, wash immediately with plenty of soap and water.^{[12][13]} For eye contact, rinse cautiously with water for several minutes.^[13] In case of inhalation or ingestion, seek immediate medical attention.^[13]

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